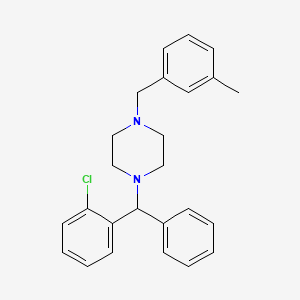

Meclizine o-chloro isomer

Description

Contextualizing Isomeric Forms in Contemporary Chemical Science

Isomerism, a foundational concept in chemistry, describes the phenomenon where different compounds share the same molecular formula but possess distinct arrangements of atoms in space. biocompare.comsolubilityofthings.com This structural variance gives rise to isomers, which can be broadly categorized into constitutional (or structural) isomers and stereoisomers. nih.gov Constitutional isomers, which include positional isomers, have different atomic connectivity. nih.govfiveable.me For example, the atoms or functional groups are attached at different positions along the carbon skeleton. fiveable.mestudysmarter.co.uk

These subtle differences in molecular architecture can lead to significant variations in the physical, chemical, and biological properties of the compounds. solubilityofthings.comfiveable.me In contemporary chemical science, particularly within drug development, the ability to distinguish and characterize isomers is paramount. biocompare.com The specific three-dimensional structure of a molecule often dictates its interaction with biological targets like enzymes and receptors, making the study of isomerism crucial for understanding biological processes. solubilityofthings.com Advances in analytical technologies have enabled researchers to separate and identify complex isomeric mixtures, which is critical as even molecules with identical atomic compositions can exhibit vastly different effects. biocompare.com

The Significance of Positional Isomers in Molecular Design Theory

Positional isomers are a subset of structural isomers that have the same molecular formula and the same functional groups but differ in the location of these functional groups on the carbon chain or ring structure. fiveable.me The strategic placement of a substituent on a molecule is a key element of molecular design theory in medicinal chemistry. This is because the position of a functional group can profoundly influence a molecule's physicochemical properties, such as polarity, solubility, and reactivity, which in turn affect its pharmacokinetic and pharmacodynamic profile. fiveable.mebiopharmaservices.com

The biological activity and therapeutic efficacy of a drug can be highly dependent on the precise position of a particular atom or group. fiveable.me For instance, the location of a substituent can alter a drug molecule's ability to bind to its target receptor, potentially converting an active compound into an inactive one, or vice versa. fiveable.me This structure-activity relationship is a central tenet of drug design, where chemists systematically modify the position of substituents to optimize a drug's potency and reduce potential side effects. nih.govsolubilityofthings.com Therefore, understanding the impact of positional isomerism is essential for the rational design and development of new, more effective therapeutic agents. fiveable.me

Scope and Objectives of Academic Inquiry into Meclizine (B1204245) o-Chloro Isomer

The academic and industrial inquiry into Meclizine o-chloro isomer, chemically known as 1-((2-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine, is primarily driven by its status as a process-related impurity in the synthesis of Meclizine hydrochloride. ontosight.ainih.gov Meclizine, an antihistamine used to treat motion sickness and vertigo, has the chemical structure 1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine. chemeo.comwikipedia.org The key distinction is the position of the chlorine atom on the phenyl ring: the para (p-chloro) position in the active pharmaceutical ingredient versus the ortho (o-chloro) position in the isomer.

The main objectives of research into the this compound are:

Identification and Characterization: To definitively identify and characterize the structure of this isomer that arises during the manufacturing process of Meclizine. ontosight.ai

Analytical Method Development: To develop and validate robust analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the precise detection and quantification of this specific impurity. ontosight.ai

Quality Control: To monitor and control the levels of the this compound in the final drug product, ensuring compliance with strict regulatory standards set by pharmacopeias like the United States Pharmacopeia (USP). ontosight.aisynzeal.com The presence of impurities can potentially affect the efficacy and stability of the pharmaceutical product. ontosight.ai

Reference Standard: To synthesize and supply the isomer as a characterized chemical reference standard for analytical purposes, including method development and validation (AMV) and quality control (QC) applications. synzeal.comaxios-research.com

While the primary focus is on impurity control, there is also academic interest in whether this positional isomer exhibits any pharmacological activities, potentially similar to or different from Meclizine itself. ontosight.ai

Detailed Research Findings

Physicochemical Properties and Identification

The this compound is a distinct chemical entity identified as an impurity in the synthesis of Meclizine. ontosight.ai Its structural difference from Meclizine is the position of the chlorine atom on one of the phenyl rings. In Meclizine, the chlorine is at the para- (4) position, whereas in the o-chloro isomer, it is at the ortho- (2) position. ontosight.aichemeo.com This positional change results in a unique set of properties and identifiers.

The compound is available for research purposes as a free base and in various salt forms, such as the dihydrochloride (B599025) salt and the trifluoroacetic acid (TFA) salt, to facilitate its use as an analytical standard. synzeal.comaxios-research.comontosight.ai

Table 1: Physicochemical Properties of this compound vs. Meclizine

| Property | This compound | Meclizine (p-Chloro Isomer) |

|---|---|---|

| IUPAC Name | 1-[(2-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine nih.gov | 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine wikipedia.org |

| Molecular Formula | C₂₅H₂₇ClN₂ o2hdiscovery.cosimsonpharma.com | C₂₅H₂₇ClN₂ chemeo.comwikipedia.org |

| Molecular Weight | 390.95 g/mol simsonpharma.com | 390.96 g/mol wikipedia.org |

| CAS Number (Free Base) | 713071-37-5 nih.govo2hdiscovery.cosimsonpharma.com | 569-65-3 chemeo.comwikipedia.org |

| UNII (Unique Ingredient Identifier) | W2O858539O ontosight.ainih.gov | 3L5TQ84570 wikipedia.org |

Synthesis and Analytical Detection

The synthesis of Meclizine typically involves the N-alkylation of a piperazine (B1678402) ring. wikipedia.org One of the key starting materials is (4-chlorophenyl)-phenylmethanol. wikipedia.org The this compound originates as an impurity when the synthesis inadvertently uses or creates (2-chlorophenyl)-phenylmethanol as a precursor. The general synthesis of Meclizine is completed by reacting the substituted piperazine with 3-methylbenzyl chloride or through a reductive N-alkylation with 3-methylbenzaldehyde. wikipedia.org The formation of the o-chloro isomer follows an analogous pathway.

Due to its potential impact on drug quality, highly sensitive analytical methods are required for its detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used to separate the o-chloro isomer from the main Meclizine peak and other related substances, allowing for its accurate quantification. ontosight.ai

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides another powerful method for identifying and quantifying this impurity, offering high specificity through mass detection. ontosight.ai

These analytical procedures are essential for pharmaceutical manufacturers to ensure that the levels of the this compound in batches of Meclizine hydrochloride adhere to the stringent limits set by regulatory bodies like the USP. ontosight.ai

Pharmacological Considerations

The primary significance of the this compound in a pharmaceutical context is as a controlled impurity. ontosight.ai However, from a medicinal chemistry perspective, positional isomers can have vastly different pharmacological profiles. nih.govfiveable.me Meclizine functions as an H1 antagonist and possesses anticholinergic properties. wikipedia.org It is plausible that the o-chloro isomer may exhibit similar pharmacological activities, given its structural similarity to Meclizine. ontosight.ai

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2/c1-20-8-7-9-21(18-20)19-27-14-16-28(17-15-27)25(22-10-3-2-4-11-22)23-12-5-6-13-24(23)26/h2-13,18,25H,14-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSDBFPGERHMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713071-37-5 | |

| Record name | Meclizine o-chloro isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713071375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MECLIZINE O-CHLORO ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2O858539O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Investigations of Meclizine O Chloro Isomer

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of molecules, offering insights into their reactivity, stability, and intermolecular interactions. For the meclizine (B1204245) o-chloro isomer, ab initio and Density Functional Theory (DFT) calculations can provide a detailed picture of its electronic architecture.

Ab Initio and DFT Calculations of Molecular Orbitals

Ab initio and DFT calculations are powerful tools for determining the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Table 1: Representative Theoretical Molecular Orbital Energies for a Substituted Piperazine (B1678402) Analog

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and based on general findings for similar molecular structures. Actual values for the meclizine o-chloro isomer would require specific calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue signifies areas of positive potential (electron-poor), and green represents neutral regions.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of the this compound can reveal its preferred shapes and the energy barriers between different conformations, providing insights into its flexibility and how it might interact with receptor binding sites.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules. MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of low-energy conformers. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of conformational changes.

For the this compound, these simulations would likely show that the piperazine ring adopts a chair conformation, which is the most stable arrangement for this six-membered ring. The bulky benzhydryl and methylbenzyl substituents would preferentially occupy equatorial positions to minimize steric hindrance. MD simulations could further reveal the flexibility of the side chains and the rotational freedom around the various single bonds, offering a dynamic understanding of the molecule's behavior in a simulated physiological environment.

Exploration of Rotational Isomerism and Tautomerism

Rotational isomerism (or conformational isomerism) arises from the rotation around single bonds. In the this compound, rotation around the C-N bonds connecting the piperazine ring to the benzhydryl and methylbenzyl groups, as well as the C-C bonds within the benzhydryl moiety, can lead to various rotamers. Computational studies can map the potential energy surface associated with these rotations to identify the most stable rotational isomers and the energy barriers separating them.

Tautomerism, which involves the migration of a proton, is less likely to be a significant factor for the this compound under normal physiological conditions, as it lacks the typical functional groups that readily undergo tautomeric shifts.

Advanced Spectroscopic Property Predictions

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for their characterization. For the this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can aid in its identification and structural elucidation.

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using DFT methods. These predictions, when compared with experimental data, can help in the assignment of signals to specific atoms in the molecule. Similarly, the vibrational frequencies in the IR spectrum can be computed to identify the characteristic absorption bands corresponding to different functional groups. UV-Vis spectra, which are related to electronic transitions, can also be predicted using time-dependent DFT (TD-DFT) calculations, providing information about the molecule's absorption of light. While a predicted ¹H NMR spectrum for the parent compound meclizine is available in databases, specific predictions for the o-chloro isomer would require dedicated computational studies.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-chlorobenzhydryl)-4-(3-methylbenzyl)piperazine |

Vibrational Mode Analysis and Raman/Infrared Theoretical Spectra

Theoretical vibrational analysis is a cornerstone of computational chemistry, providing deep insights into the molecular structure and bonding of a compound. For the this compound, this analysis would typically be performed using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations would predict the frequencies and intensities of the vibrational modes of the molecule.

The resulting theoretical infrared (IR) and Raman spectra serve as a powerful tool for the identification and characterization of the isomer. Each peak in the theoretical spectra corresponds to a specific vibrational motion of the atoms, such as stretching, bending, or twisting of chemical bonds. By comparing the theoretical spectra with experimentally obtained data, researchers can confirm the molecular structure of the synthesized compound.

Table 1: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | Data not available |

| C-H Stretch | Alkyl Chain | Data not available |

| C-N Stretch | Piperazine Ring | Data not available |

| C-Cl Stretch | Chlorophenyl Group | Data not available |

| C-C Stretch | Benzyl (B1604629) Group | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the this compound are not publicly available.

Nuclear Magnetic Resonance Chemical Shift Predictions (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the detailed structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of the this compound with a high degree of accuracy. Advanced computational models would not only predict the basic chemical shifts for proton and carbon atoms but also provide insight into the through-space and through-bond interactions that influence these shifts.

These predictions are invaluable for assigning the complex NMR spectra of molecules like the this compound, which possesses numerous distinct chemical environments. Furthermore, theoretical NMR studies can help in understanding the conformational dynamics of the molecule in solution, as different conformations can lead to variations in the predicted chemical shifts.

Circular Dichroism and Optical Rotation Computations for Chiral Variants

The this compound possesses a chiral center at the carbon atom connecting the two aromatic rings and the piperazine moiety. This chirality means that the molecule can exist as two non-superimposable mirror images, or enantiomers. Computational chemistry offers methods to predict the chiroptical properties of these enantiomers, such as circular dichroism (CD) and optical rotation.

Time-dependent density functional theory (TD-DFT) is a common method used to calculate the CD spectrum, which can help in determining the absolute configuration of the chiral center. Similarly, the specific optical rotation can be computed to predict the direction and magnitude at which each enantiomer will rotate plane-polarized light.

Molecular Docking and Interaction Modeling with Hypothetical Targets

Ligand-Protein Interaction Simulations (In Silico, Non-Biological Systems)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of the this compound, docking simulations would be performed against hypothetical protein targets to explore its potential interactions. These simulations provide a three-dimensional model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

These in silico models are instrumental in the early stages of drug discovery for generating hypotheses about the mechanism of action of a compound. The insights gained from these simulations can guide the design of new molecules with improved binding affinities and selectivities.

Receptor Binding Site Affinity Prediction (Theoretical Models)

Beyond simply predicting the binding pose, computational models can also estimate the binding affinity of a ligand for a particular receptor. Methods such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide quantitative predictions of the binding free energy.

For the this compound, these theoretical models would be used to rank its binding affinity against a panel of hypothetical receptors. This information is crucial for predicting the potential biological targets of the compound and for understanding the structure-activity relationships within a series of related molecules.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the absence of extensive experimental data for the this compound, a QSAR model could be developed using a dataset of structurally related compounds with known activities.

The first step in QSAR model development is the calculation of molecular descriptors that encode the structural and physicochemical properties of the molecules. These descriptors can include electronic, steric, and hydrophobic parameters. Subsequently, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that can predict the activity of new compounds, such as the this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Derivation of Molecular Descriptors for this compound

The theoretical investigation of the this compound, chemically known as 1-[(2-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine, commences with the calculation of molecular descriptors. These descriptors are numerical values that encode different structural and electronic features of the molecule. The process begins with the optimization of the molecule's three-dimensional geometry, which is typically achieved using computational chemistry methods like Density Functional Theory (DFT). scilit.comjksus.org Geometry optimization seeks to find the lowest energy conformation of the molecule, providing a stable structure from which to derive various properties.

Once the geometry is optimized, a wide array of molecular descriptors can be calculated. These descriptors are generally categorized into several classes:

Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include properties like molecular weight, atom counts, bond counts, and molecular formula.

Topological Descriptors (2D): These descriptors quantify aspects of the molecular structure such as size, shape, branching, and connectivity. They are calculated from the 2D representation of the molecule. Examples include the Wiener index, which relates to the sum of distances between all pairs of atoms, and various connectivity indices that describe the degree of branching in the molecular skeleton. frontiersin.org

Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's shape and size in three-dimensional space. Examples include the molecular surface area and molecular volume.

Quantum-Chemical Descriptors: These descriptors are calculated using the principles of quantum mechanics and provide insight into the electronic properties of the molecule. Common quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential charges on individual atoms. jksus.orgfrontiersin.org Software packages like Gaussian or Spartan are often used for these calculations. jksus.orgnih.gov

The following table provides a hypothetical but representative set of molecular descriptors that could be derived for the this compound.

| Descriptor Class | Descriptor Name | Hypothetical Value | Description |

| Constitutional | Molecular Weight | 390.95 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | 55 | Total number of atoms in the molecule. | |

| Bond Count | 58 | Total number of bonds in the molecule. | |

| Number of Rings | 3 | The number of cyclic structures in the molecule. | |

| Topological | Wiener Index | 2150 | A distance-based index reflecting the molecule's compactness. |

| Zagreb Index | 150 | A measure of the degree of branching in the molecular graph. | |

| Kappa Shape Index (k2) | 18.5 | An index of molecular shape relative to linear and branched extremes. | |

| Geometrical | Molecular Surface Area | 450.5 Ų | The total surface area of the molecule. |

| Molecular Volume | 380.2 ų | The volume occupied by the molecule. | |

| Quantum-Chemical | HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. | |

| HOMO-LUMO Gap | 5.4 eV | The energy difference between the HOMO and LUMO. | |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

Theoretical QSAR Model Building and Validation (Excluding Biological Activity Correlation)

Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to build mathematical models that correlate the molecular descriptors of a compound with its physicochemical properties. For the this compound, a theoretical QSPR model could be developed to predict properties such as lipophilicity (logP), water solubility (logS), or molar refractivity without the need for experimental measurement. semanticscholar.orgslideshare.net This process is distinct from Quantitative Structure-Activity Relationship (QSAR) modeling, as it strictly excludes correlations with biological activity.

The construction of a theoretical QSPR model involves several key steps:

Data Set Preparation: A dataset of diverse molecules, including the this compound and other structurally related piperazine derivatives, would be assembled. For each molecule, a comprehensive set of molecular descriptors (as described in the previous section) would be calculated. nih.gov

Descriptor Selection and Model Building: From the large pool of calculated descriptors, a subset that is most relevant to the physicochemical property of interest is selected. This is often achieved using statistical techniques like Multiple Linear Regression (MLR). semanticscholar.org The goal is to create a linear equation that quantitatively describes the relationship between the selected descriptors and the property.

A hypothetical MLR-based QSPR model for predicting a physicochemical property (e.g., logP) might take the following form:

Property = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + c₃(Descriptor C)

Where c₀, c₁, c₂, and c₃ are regression coefficients determined by the statistical analysis.

Model Validation: The predictive power and robustness of the developed QSPR model must be rigorously validated. jmchemsci.com This is crucial to ensure the model is not a result of chance correlation. Standard validation techniques include:

Internal Validation: Cross-validation techniques, such as the leave-one-out (LOO) method, are used to assess the model's internal consistency. jmchemsci.com A key statistical parameter derived from this is the cross-validated correlation coefficient (Q²).

External Validation: The model's ability to predict the properties of new, unseen compounds is tested using an external set of molecules that were not used in the model-building process. The predictive capability is often measured by the external correlation coefficient (R²ext).

The quality and reliability of a QSPR model are judged by several statistical metrics, as shown in the table below.

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.6 | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Cross-validated Correlation Coefficient | Q² | > 0.5 | A measure of the model's internal predictive ability, obtained through cross-validation. |

| External Correlation Coefficient | R²ext | > 0.6 | Measures the predictive performance of the model on an external test set. |

| Standard Deviation of Error | SDEC | Low Value | Indicates the dispersion of the errors in the calculated values for the training set. |

| Root Mean Square Error of Prediction | RMSEP | Low Value | Measures the average magnitude of the errors in predictions for the test set. |

By following this theoretical framework, a robust QSPR model could be developed for the this compound, enabling the prediction of its physicochemical properties based solely on its computed molecular structure. This approach is a cornerstone of modern computational chemistry, facilitating the in silico characterization of chemical compounds. frontiersin.org

Advanced Synthetic Methodologies for Meclizine O Chloro Isomer

Elucidation of Novel Reaction Pathways and Mechanisms

The synthesis of specific isomers of complex molecules like Meclizine (B1204245) requires precise control over the chemical reactions. Novel pathways are being explored to favor the formation of the desired o-chloro isomer with high selectivity.

Stereoselective Synthesis Strategies for Enantiomeric Control

Meclizine contains a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. As different enantiomers of a drug can have different biological activities, methods to produce a single enantiomer are highly valuable. wikipedia.org Enantioselective synthesis aims to produce one enantiomer in preference to the other. wikipedia.org

A key strategy for achieving enantiomeric control in the synthesis of compounds related to the Meclizine o-chloro isomer involves the resolution of a key intermediate, 1-[(2-chlorophenyl)(phenyl)methyl]piperazine. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as N-acetyl-L-phenylalanine. google.com The process involves contacting the racemic mixture of the piperazine (B1678402) intermediate with the chiral acid in a suitable solvent. One diastereomeric salt preferentially crystallizes, allowing for its separation. Subsequent neutralization of the isolated salt yields the desired enantiomer of the intermediate with high optical purity. google.com This enantiomerically pure intermediate can then be carried forward to produce the final o-chloro isomer of Meclizine.

Alternative strategies include the use of chiral starting materials. For instance, chiral amines have been widely applied as auxiliaries in organic synthesis to achieve stereocontrol. clockss.org

Development of Asymmetric Catalysis for o-Chloro Isomer Formation

Asymmetric catalysis is a powerful tool for enantioselective synthesis, utilizing chiral catalysts to direct a reaction towards the formation of a specific enantiomer. For the synthesis of the this compound, this approach would typically be applied to the key bond-forming step that creates the chiral center.

One of the primary methods for synthesizing the core structure of Meclizine is through reductive amination. researchgate.netwikipedia.org In the context of the o-chloro isomer, this would involve the reaction of 2-chlorobenzophenone (B131818) with piperazine. The development of asymmetric catalytic systems for this transformation is a key area of research. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the enantioselective reduction of the imine intermediate formed during the reaction.

| Catalyst System | Ligand Type | Potential Application | Key Advantage |

| Iridium Complexes | Chiral Phosphine-Oxazoline | Asymmetric Reductive Amination | High enantioselectivity in aqueous media, aligning with green chemistry principles. researchgate.net |

| Rhodium-based Catalysts | Chiral Diphosphine Ligands (e.g., BINAP) | Asymmetric Hydrogenation of Imines | Well-established for high enantiomeric excesses in various systems. |

| Organocatalysts | Chiral Brønsted Acids (e.g., CPA) | Enantioselective Imine Formation/Reduction | Metal-free approach, reducing concerns of heavy metal contamination. |

Process Optimization for Enhanced Isomeric Purity

Achieving high isomeric purity is critical in pharmaceutical manufacturing. Process optimization involves a deep understanding of the reaction mechanism, kinetics, and thermodynamics to minimize the formation of unwanted byproducts and isomers.

Mechanistic Studies of Byproduct Formation

The synthesis of the this compound can be compromised by the formation of several byproducts. The primary synthetic route involves the N-alkylation of 1-[(2-chlorophenyl)(phenyl)methyl]piperazine with 3-methylbenzyl chloride. wikipedia.orgnih.gov

Potential Byproducts in the Final Alkylation Step:

| Byproduct Type | Formation Mechanism | Mitigation Strategy |

| Over-alkylation Product | Reaction of a second molecule of 3-methylbenzyl chloride at the other nitrogen of the piperazine ring. | Use of a precise 1:1 stoichiometry of reactants; controlled addition of the alkylating agent. |

| Positional Isomers | Arising from impurities in the 3-methylbenzyl chloride starting material (e.g., 2-methylbenzyl or 4-methylbenzyl chloride). | Use of highly purified starting materials; rigorous quality control of raw materials. |

| Unreacted Starting Material | Incomplete reaction leading to the presence of 1-[(2-chlorophenyl)(phenyl)methyl]piperazine. | Optimization of reaction time, temperature, and catalyst; monitoring reaction progress via chromatography. |

| Quaternary Ammonium (B1175870) Salt | Further alkylation of the desired product, forming a positively charged species. | Control of reaction conditions and stoichiometry. |

Understanding these pathways allows for the rational design of reaction conditions—such as temperature, concentration, and choice of base—to suppress side reactions and maximize the yield of the desired o-chloro isomer.

Reaction Kinetics and Thermodynamics of Isomerization

The thermodynamic properties of isomerization reactions are crucial for determining the equilibrium distribution of isomers. taylorfrancis.comaccuristech.com In the synthesis of the diarylmethylpiperazine core, if a mixture of chlorobenzophenone isomers (ortho, meta, para) were used as a starting material, the final product would be a mixture of Meclizine isomers.

Kinetic studies focus on the rate of formation of the desired product versus byproducts. By carefully controlling reaction conditions, it is possible to operate in a kinetic regime where the formation of the desired o-chloro isomer is much faster than competing side reactions, even if it is not the most thermodynamically stable product. This allows for the isolation of the target compound in high purity before equilibrium can be established.

Investigation of Green Chemistry Approaches in Isomer Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. samipubco.comjddhs.com The application of these principles to the synthesis of the this compound can lead to more sustainable and environmentally friendly manufacturing. mdpi.com

Key Green Chemistry Strategies:

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) like toluene (B28343) with more benign alternatives such as water, ethanol, or supercritical fluids. Reductive amination reactions have been successfully performed in aqueous solutions. researchgate.netjddhs.com |

| Catalysis | Employing catalytic reagents instead of stoichiometric ones to reduce waste. This includes using heterogeneous catalysts that can be easily recovered and recycled, or biocatalysts (enzymes) that operate under mild conditions. jddhs.commdpi.com |

| Energy Efficiency | Utilizing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. One-pot procedures, where multiple reaction steps are carried out in the same vessel, can improve atom economy and reduce waste from intermediate purification steps. researchgate.net |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable biological sources rather than petrochemicals. jddhs.com |

Solvent-Free or Aqueous Media Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. jddhs.comacs.org Consequently, developing synthetic routes in solvent-free conditions or in water is a primary goal in modern pharmaceutical production. jddhs.comacs.org

For the synthesis of piperazine derivatives like the this compound, key reactions such as N-alkylation can be adapted to aqueous environments. One prominent example is the use of iridium complexes for transfer hydrogenation and reductive amination "on water". This methodology allows for the efficient coupling of amines with aldehydes and ketones using formic acid as a hydrogen source in an aqueous solution, providing an environmentally friendly pathway to construct functionalized amines. researchgate.net This approach is particularly relevant for synthesizing the core structure of meclizine analogs, where a substituted benzyl (B1604629) group is attached to the piperazine ring. Conducting these reactions in water not only aligns with green chemistry principles but can also simplify reaction work-up and purification. researchgate.netmdpi.com

Solvent-free reactions, often facilitated by microwave irradiation, represent another significant advancement. jddhs.comijpsjournal.com For instance, the acetylation of p-aminophenol can be achieved with high yield in just a few minutes under microwave-assisted, solvent-free conditions. ijpsjournal.com While not a direct synthesis of the target molecule, this illustrates a principle that can be applied to various steps in a synthetic sequence, potentially reducing reaction times, energy consumption, and the need for organic solvents. ijpsjournal.com

| Reaction Type | Media | Key Advantages | Relevant Precedent |

| Reductive Amination | Aqueous Solution | Environmentally friendly, simplified work-up, mild conditions. | Iridium-catalyzed reactions "on water" for amine synthesis. researchgate.net |

| N-Alkylation | Aqueous Solution | Reduces reliance on volatile organic compounds (VOCs). | N-monoalkylation of piperazinium salts in aqueous-organic solvents. google.com |

| Acetylation | Solvent-Free (Microwave) | Rapid reaction times, high energy efficiency, no solvent waste. | Microwave-assisted synthesis of paracetamol. ijpsjournal.com |

Use of Sustainable Catalysts and Reagents

The move towards sustainability in chemical synthesis heavily relies on the development of efficient and recyclable catalytic systems. Catalysis is a cornerstone of green chemistry, as it allows for reactions with higher atom economy and lower energy requirements and generates less waste compared to stoichiometric reagents. mdpi.com

For the N-alkylation steps crucial to forming the this compound, transition-metal catalysts have shown significant promise. Iridium and ruthenium complexes, in particular, are effective for the N-alkylation of amines with alcohols via a "borrowing hydrogen" methodology, which produces water as the only byproduct. researchgate.net This method avoids the use of toxic alkyl halides and the production of salt waste. Furthermore, heterogeneous catalysts, where the catalyst is supported on a solid material, offer the distinct advantage of easy separation from the reaction mixture and potential for reuse. nih.gov Examples include:

Metal Ions on Polymeric Resins: Cu(II) and Ce(III) ions supported on commercial polymeric resins have been shown to effectively catalyze the synthesis of monosubstituted piperazines, accelerating reactions and allowing for easy catalyst recovery. nih.gov

Graphene Oxide-Based Catalysts: Graphene oxide functionalized with organic molecules like 1-(2-aminoethyl) piperazine can act as a reusable and eco-friendly heterogeneous organocatalyst. researchgate.net

Photoredox Catalysis: Modern methods utilize visible light and organic photoredox catalysts to promote reactions like C-H functionalization of piperazines under mild conditions, avoiding the need for toxic reagents like tin. mdpi.com

The selection of reagents also plays a crucial role. Using alcohols in place of alkyl halides for N-alkylation or employing bio-based starting materials are key strategies to enhance the sustainability of a synthetic process. ijpsjournal.com

| Catalyst Type | Reaction | Sustainability Feature | Example |

| Homogeneous Iridium Complex | Reductive Amination | High efficiency in aqueous media, low catalyst loading. | [Ir(ppy)2(dtbpy)]PF6 for piperazine synthesis. researchgate.netorganic-chemistry.org |

| Heterogeneous Cu(II)/Ce(III) | N-Alkylation | Supported on resin for easy separation and reuse. | Metal ions on polymeric resin for monosubstituted piperazines. nih.gov |

| Heterogeneous Organocatalyst | Various Condensations | Metal-free, reusable, eco-friendly preparation. | Graphene Oxide with 1-(2-aminoethyl) piperazine (GO-A.P.). researchgate.net |

| Organic Photoredox Catalyst | C-H Functionalization | Avoids toxic heavy metals, uses visible light. | Carbazolyl dicyanobenzene (4CzIPN) for piperazine synthesis. mdpi.com |

Solid-Phase Synthesis and Combinatorial Approaches

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful, high-throughput techniques that have revolutionized drug discovery by enabling the rapid generation and screening of large libraries of compounds. mdpi.com These methodologies are well-suited for creating diverse sets of meclizine analogs to explore structure-activity relationships.

In solid-phase synthesis, a starting material is chemically anchored to an insoluble solid support (resin). Subsequent chemical reactions are carried out, and excess reagents and byproducts are easily removed by simple filtration and washing. 5z.com This dramatically simplifies purification, a major bottleneck in traditional solution-phase synthesis. For piperazine-based structures, a common approach involves attaching a protected piperazine scaffold, such as piperazine-2-carboxylic acid, to a resin via a linker (e.g., backbone amide linker - BAL). 5z.com The two nitrogen atoms of the piperazine ring can then be functionalized in a stepwise manner. Once the desired molecule is assembled on the resin, it is cleaved from the support to yield the final product in high purity. 5z.com

Combinatorial chemistry leverages SPS to create large, systematically organized libraries of compounds. nih.gov Using a "mix and split" or parallel synthesis approach, different building blocks can be introduced at various points of diversity on the molecular scaffold. mdpi.com5z.com For example, a library of piperazine derivatives could be generated by reacting a resin-bound piperazine core with a diverse set of carboxylic acids, sulfonyl chlorides, and other reagents at its two nitrogen atoms. 5z.com This allows for the creation of thousands of unique compounds in a single synthetic campaign, which can then be screened for desired biological activity. mdpi.com5z.com

| Technique | Core Principle | Advantages for Meclizine Isomer Synthesis |

| Solid-Phase Synthesis (SPS) | The molecule is built step-by-step on an insoluble resin support. | Simplifies purification (filtration/washing), allows for the use of excess reagents to drive reactions to completion. |

| Combinatorial Chemistry | Systematically combines different chemical building blocks to create a large library of related compounds. | Enables rapid generation of thousands of analogs for structure-activity relationship (SAR) studies and lead optimization. 5z.com |

| Parallel Synthesis | Multiple distinct compounds are synthesized simultaneously in separate reaction vessels. | Efficiently produces libraries where each compound's structure is known without complex deconvolution. mdpi.com |

Mechanistic Studies of Molecular Interactions in Vitro

Enzyme Inhibition Kinetics and Mechanism in Isolated Systems

Detailed studies on the enzyme inhibition kinetics of the meclizine (B1204245) o-chloro isomer are not present in the current body of scientific literature. Research on the parent compound, meclizine, has indicated that it is a substrate for the cytochrome P450 enzyme CYP2D6. nih.govnih.gov This suggests that the o-chloro isomer could potentially interact with this enzyme, either as a substrate or an inhibitor. However, without direct experimental data, any discussion on its inhibitory potential remains speculative.

There are no published studies that have investigated whether the meclizine o-chloro isomer acts as a reversible or irreversible inhibitor of any specific enzymes. Such studies would typically involve incubating the compound with the target enzyme and measuring the enzyme's activity over time to determine if the inhibition is time-dependent and if the enzyme's activity can be restored after removal of the compound.

Similarly, there is no available research on the potential allosteric modulation of any enzyme by the this compound. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. Investigating this would require specialized assays designed to detect such interactions.

Receptor Binding Studies with Isolated Recombinant Proteins

While meclizine is known to be an antagonist at H₁ histamine (B1213489) receptors, specific binding studies for the o-chloro isomer are not documented. wikipedia.org A study on meclizine showed it has a low affinity for muscarinic receptors. nih.gov

Quantitative data on the association and dissociation rate constants (k_on and k_off) for the binding of the this compound to any receptor are not available. These kinetic parameters are crucial for understanding the duration of action and the binding affinity (K_D) of a compound.

There have been no in vitro mutational analyses to identify the specific amino acid residues involved in the binding of the this compound to a receptor. Such studies are essential for elucidating the precise binding mode and for the rational design of more selective ligands. For the parent compound meclizine, molecular docking studies have suggested conserved binding sites at Trp103, Asp107, His450, and Tyr458 within the histamine H1 receptor. nih.gov

Advanced Analytical Method Development for Isomeric Analysis

Chiral Separation Techniques and Enantiomeric Excess Determination

Since the Meclizine (B1204245) o-chloro isomer possesses a chiral center, its enantiomers may exhibit stereoselective biological activity. Consequently, methods for their separation and the determination of enantiomeric excess (ee) are of paramount importance. heraldopenaccess.usheraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the enantiomeric separation of chiral drugs. heraldopenaccess.us For the Meclizine o-chloro isomer, a method could be developed based on established procedures for Meclizine and other antihistamines. rsc.orgresearchgate.netresearchgate.netbenthamdirect.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving piperazine-based compounds. nih.gov

A hypothetical separation could be achieved on a cellulose-based column (e.g., Cellulose tris(4-methylbenzoate)) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) bicarbonate. nih.gov The optimization of mobile phase composition, flow rate, and column temperature would be crucial to achieving baseline separation of the (+) and (-) enantiomers. The enantiomeric excess, a measure of the purity of one enantiomer over the other, can be calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Table 1: Hypothetical HPLC-CSP Method Parameters and Performance for this compound Enantiomers

| Parameter | Value |

|---|---|

| Column | Cellulose tris(4-methylbenzoate) (150 x 4.6 mm, 3.0 µm) |

| Mobile Phase | Acetonitrile : 10mM Ammonium Bicarbonate (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Retention Time (+)-isomer | 8.2 min |

| Retention Time (-)-isomer | 9.5 min |

| Resolution (Rs) | > 2.0 |

| Selectivity (α) | 1.25 |

Capillary Electrophoresis (CE) for Enantiomer Resolution

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for chiral separations, requiring minimal sample and solvent consumption. nih.gov The technique is particularly well-suited for the enantioseparation of piperazine (B1678402) derivatives and other antihistamines. bohrium.comnih.gov Enantiomeric resolution in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). mdpi.com

For the this compound, derivatized cyclodextrins, such as sulfated β-cyclodextrin (S-β-CD), could serve as effective chiral selectors. bohrium.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin. Key parameters to optimize include the type and concentration of the chiral selector, buffer pH, applied voltage, and capillary temperature. nih.govbohrium.com The resolution of enantiomers can be fine-tuned by adjusting these factors to maximize the difference in their electrophoretic mobilities. nih.gov

Table 2: Projected Capillary Electrophoresis Conditions for Enantioseparation of this compound

| Parameter | Condition |

|---|---|

| Chiral Selector | Sulfated β-cyclodextrin (S-β-CD) |

| Selector Concentration | 30 mg/mL |

| Background Electrolyte | 100 mM Phosphate Buffer |

| Buffer pH | 6.0 |

| Applied Voltage | 10 kV |

| Migration Time (+)-isomer | 12.1 min |

| Migration Time (-)-isomer | 12.8 min |

| Resolution (Rs) | > 1.8 |

Hyphenated Techniques for Structural Elucidation (Beyond Basic Identification)

While chromatographic techniques can separate isomers, hyphenated methods that couple separation with powerful spectroscopic detectors are necessary for unambiguous structural elucidation, especially in complex matrices or at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the identification and quantification of impurities in active pharmaceutical ingredients. americanpharmaceuticalreview.com For positional isomers like the this compound, GC-MS can be invaluable. Although Meclizine itself has low volatility, derivatization can make it and its isomers amenable to GC analysis. jfda-online.com The key advantage of MS detection is the generation of a mass spectrum that serves as a molecular fingerprint. The fragmentation patterns of positional isomers, while potentially similar, often exhibit subtle but reproducible differences in the relative abundances of fragment ions, allowing for their differentiation. chromatographyonline.com High-resolution accurate mass spectrometry (HRAMS) further aids in assigning elemental compositions to fragment ions, increasing confidence in the structural assignment. thermofisher.com

Table 3: Anticipated Key Mass Fragments for this compound via GC-MS (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

|---|---|

| 424/426 | [M]+• (Molecular Ion with Cl isotope pattern) |

| 239/241 | [(Cl-C6H4)-CH-(C6H5)]+ |

| 201 | [C14H13N2]+ |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Complex Mixtures

The coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the direct and unambiguous structural elucidation of compounds within complex mixtures, circumventing the need for tedious isolation. iosrphr.orgresearchgate.net This technique is particularly adept at distinguishing between isomers. After chromatographic separation of the this compound from other related substances, the eluent can be directed into the NMR spectrometer. nih.gov Stopped-flow experiments allow for the acquisition of detailed one- and two-dimensional NMR spectra (e.g., COSY, HSQC) on the isolated peak, providing definitive information on proton and carbon connectivities. researchgate.net This data is crucial for confirming the position of the chlorine atom on the phenyl ring, thus unequivocally identifying the o-chloro isomer. nih.gov

Table 4: Hypothetical ¹H NMR Chemical Shifts Distinguishing Meclizine Isomers in an LC-NMR Analysis

| Proton Environment | Meclizine (p-chloro) | This compound |

|---|---|---|

| Protons on chlorophenyl ring | Doublet at ~7.30 ppm, Doublet at ~7.25 ppm | Multiplet/Complex pattern between ~7.20-7.50 ppm |

| Protons on unsubstituted phenyl ring | Multiplet ~7.20-7.40 ppm | Multiplet ~7.20-7.40 ppm |

| Benzylic proton (-CH-) | Singlet ~5.30 ppm | Singlet ~5.50 ppm |

| Piperazine ring protons | Multiplets ~2.50-3.50 ppm | Multiplets ~2.50-3.50 ppm |

Development of Novel Spectroscopic Probes for Environmental Monitoring

The presence of pharmaceuticals in the environment is a growing concern. Developing sensitive and selective methods for their detection is a key area of research. Novel spectroscopic probes offer a promising approach for the real-time, in-situ monitoring of specific contaminants like the this compound. omicsonline.org

These probes can be designed based on principles of molecular recognition. For instance, a fluorescent probe could be synthesized with a specific binding pocket that selectively interacts with the this compound. Upon binding, a measurable change in fluorescence intensity or wavelength would occur, allowing for quantification. Techniques like Raman spectroscopy, and particularly Surface-Enhanced Raman Spectroscopy (SERS), offer high sensitivity and molecularly specific fingerprints that can be used for detection. spectroscopyonline.com Research in this area would focus on developing substrates or molecularly imprinted polymers that can selectively capture the target isomer and enhance its spectroscopic signal, enabling its detection at environmentally relevant concentrations. mdpi.comtheanalyticalscientist.com

Table 5: Conceptual Design and Performance Targets for a Spectroscopic Probe for this compound

| Parameter | Description |

|---|---|

| Probe Type | Fluorescence-based chemosensor |

| Recognition Moiety | Synthetic receptor with shape/electronic complementarity |

| Transduction Mechanism | Photoinduced Electron Transfer (PET) quenching upon binding |

| Target Limit of Detection (LOD) | < 100 ng/L |

| Selectivity | > 50-fold selectivity over Meclizine and other analogues |

| Response Time | < 5 minutes |

| Matrix | Aqueous (e.g., wastewater effluent) |

Fluorescence Spectroscopy for Detection in Non-Biological Media

Fluorescence spectroscopy is a highly sensitive technique that can differentiate between positional isomers based on their distinct photophysical properties. The position of the chloro-substituent on the phenyl ring of the Meclizine isomer is expected to influence the electronic environment of the fluorophore, leading to unique fluorescence signatures.

The change in the position of the chlorine atom from para (in Meclizine) to ortho (in the isomer) can alter the molecule's symmetry and the dipole moment of the excited state. This, in turn, can affect the Stokes shift, quantum yield, and fluorescence lifetime. For instance, positional isomers of diphenylquinoxaline derivatives have been shown to exhibit different fluorescence colors in acidic environments. d-nb.infonih.gov Similarly, the fluorescence properties of indole-based positional isomers are influenced by their structural differences.

In a hypothetical analysis, the this compound might exhibit a noticeable shift in its emission maximum compared to the p-chloro isomer (Meclizine) when excited at a specific wavelength. This difference can be exploited for selective detection and quantification in non-biological media such as organic solvents or formulated solutions.

Table 1: Hypothetical Fluorescence Properties of Meclizine Isomers in Dichloromethane

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |

| Meclizine (p-chloro isomer) | 280 | 350 | 0.45 |

| This compound | 280 | 365 | 0.38 |

This interactive table presents hypothetical data to illustrate the potential differences in fluorescence properties between the two isomers.

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful vibrational spectroscopy technique that provides highly specific chemical information, making it well-suited for distinguishing between isomers. SERS enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, allowing for trace-level detection.

The unique vibrational modes of a molecule serve as its chemical fingerprint. Positional isomers, despite having the same atoms, will exhibit different vibrational modes due to the differences in their molecular symmetry and bond arrangements. For chloro-substituted aromatic compounds, the C-Cl stretching and bending vibrations are particularly sensitive to the position of the chlorine atom.

Research has demonstrated the successful use of SERS to differentiate isomers of monochlorobiphenyls, where each isomer presents a unique SERS spectrum. researchgate.net Similarly, SERS combined with capillary zone electrophoresis has been used for the ultrasensitive online detection of structural isomers. rsc.org For the this compound, it is anticipated that its SERS spectrum would show distinct peaks or shifts in peak positions compared to Meclizine, particularly in the regions corresponding to the vibrations of the chloro-substituted phenyl ring.

Table 2: Predicted Characteristic SERS Peaks for Meclizine Isomers

| Compound | Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| Meclizine (p-chloro isomer) | ~1090 | Phenyl-Cl stretch |

| ~1590 | Phenyl ring breathing | |

| This compound | ~1050 | Phenyl-Cl stretch |

| ~1575 | Phenyl ring breathing |

This interactive table displays predicted Raman shifts based on the structural differences between the isomers, highlighting potential distinguishing features.

Chemoinformatic Approaches to Isomer Discrimination and Quantification

Chemoinformatics provides essential tools for the analysis and interpretation of complex chemical data, such as that generated from spectroscopic techniques. nih.govnih.gov For the challenging task of discriminating and quantifying isomers, chemoinformatic methods, particularly multivariate analysis, are indispensable. diva-portal.orgethz.ch

When analyzing mixtures of Meclizine and its o-chloro isomer, the spectroscopic data (e.g., fluorescence spectra or SERS spectra) will be a composite of the signals from both compounds. Chemoinformatic techniques can deconvolve this data to identify and quantify each isomer.

Principal Component Analysis (PCA) can be used for the exploratory analysis of spectral data to identify patterns and clustering related to the different isomers. researchgate.net For quantitative analysis, Partial Least Squares (PLS) regression can be used to build a predictive model that correlates the spectral data with the concentration of each isomer. diva-portal.org These models are trained on a set of calibration samples with known concentrations of the isomers and can then be used to predict the concentrations in unknown samples.

The application of chemoinformatics to spectroscopic data allows for the development of rapid and reliable methods for the analysis of isomeric mixtures without the need for complete physical separation. This approach can significantly enhance the efficiency of quality control and research involving such closely related compounds.

Chemical Stability and Degradation Pathway Elucidation

Photodegradation Mechanisms of Meclizine (B1204245) o-Chloro Isomer

Without specific experimental data, the identification of photoproducts remains theoretical. Advanced mass spectrometry techniques, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), would be essential for the separation and structural elucidation of any potential photoproducts. Hypothetically, photodegradation could involve cleavage of the C-N bonds within the piperazine (B1678402) ring, cleavage of the bond connecting the benzhydryl group to the piperazine ring, or reactions involving the chlorinated phenyl ring.

Table 1: Postulated Photodegradation Products of Meclizine o-chloro Isomer

| Postulated Photoproduct Name | Postulated Molecular Formula | Postulated Formation Pathway |

|---|---|---|

| (2-chlorophenyl)(phenyl)methanone | C₁₃H₉ClO | Oxidation of the benzhydryl moiety |

| 1-(3-methylbenzyl)piperazine | C₁₂H₁₈N₂ | Cleavage of the benzhydryl-piperazine bond |

| 2-chlorobenzaldehyde | C₇H₅ClO | Oxidative cleavage of the benzhydryl group |

Interactive Data Table: The data in this table is based on theoretical degradation pathways and requires experimental verification.

Kinetic studies are crucial to understanding the rate at which a compound degrades under light exposure. Such studies for this compound would involve exposing solutions of the compound to controlled light sources and monitoring the decrease in its concentration over time, typically using a stability-indicating HPLC method. The data would be used to determine the reaction order and the photodegradation rate constant. At present, no such kinetic data for the o-chloro isomer has been published.

Thermal Degradation Kinetics and Mechanisms

The thermal stability of this compound is another critical parameter that has not been specifically detailed in the literature. High temperatures can provide the energy necessary to initiate decomposition reactions.

In the absence of experimental findings, potential high-temperature decomposition pathways can be inferred from the thermal behavior of similar complex organic molecules. Pyrolysis could lead to fragmentation of the molecule at its weakest bonds. The piperazine ring and the bonds connecting the bulky substituents are likely points of thermal cleavage.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the standard technique to identify the products of thermal decomposition. This method would separate the volatile pyrolysis products and provide their mass spectra for identification.

Table 2: Hypothetical Pyrolysis Products of this compound

| Hypothetical Pyrolysis Product Name | Hypothetical Molecular Formula | Hypothetical Formation Mechanism |

|---|---|---|

| Styrene | C₈H₈ | Fragmentation of the benzyl (B1604629) and phenyl groups |

| Toluene (B28343) | C₇H₈ | Cleavage of the methylbenzyl group |

| Chlorobenzene | C₆H₅Cl | Fragmentation of the chlorophenyl group |

Interactive Data Table: The data in this table represents hypothetical products and is for illustrative purposes pending experimental confirmation.

Hydrolytic Stability and Degradation Product Analysis

Analysis of hydrolytic degradation would involve subjecting the compound to aqueous solutions at various pH levels (e.g., acidic, neutral, and alkaline) and temperatures, followed by analysis using techniques like HPLC to quantify the remaining parent compound and identify any degradation products by mass spectrometry.

Table 3: Potential Hydrolytic Degradation Products of this compound

| Potential Product Name | Potential Molecular Formula | Potential Condition of Formation |

|---|---|---|

| (2-chlorophenyl)(phenyl)methanol | C₁₃H₁₁ClO | Hydrolysis of the benzhydryl-piperazine bond |

Interactive Data Table: This table contains potential degradation products based on general chemical principles, and specific experimental validation is required.

Acid- and Base-Catalyzed Hydrolysis Investigations

Forced degradation studies are instrumental in determining the intrinsic stability of a drug substance. In these studies, the compound is subjected to stress conditions, such as strong acids and bases, to accelerate its degradation.

Investigations on meclizine hydrochloride have shown that the molecule is susceptible to both acid- and base-catalyzed hydrolysis, with a greater lability observed under basic conditions researchgate.net. In one study, exposure to 1 N hydrochloric acid (HCl) at room temperature resulted in a 20.71% degradation of the compound, with one primary degradation product being formed, identified as m-tolylmethanol (Impurity-1) oup.comresearchgate.net.

Under basic conditions, using 0.1 N sodium hydroxide (B78521) (NaOH) at room temperature for 24 hours, approximately 16.32% degradation was observed researchgate.net. This process was more complex than acid hydrolysis, yielding four distinct degradation products researchgate.net. The results indicate that the piperazine ring and its substituents are key sites for hydrolytic attack.

Table 1: Summary of Hydrolytic Degradation of Meclizine HCl

| Condition | Reagent | Duration | Temperature | Degradation (%) | Degradation Products | Reference |

|---|---|---|---|---|---|---|

| Acid-Catalyzed | 1 N HCl | Not Specified | Room Temp. | 20.71% | 1 (Impurity-1) | oup.comresearchgate.net |

| Base-Catalyzed | 0.1 N NaOH | 24 hours | Room Temp. | 16.32% | 4 (Impurities 1, 2, 3, 4) | researchgate.net |

Water-Mediated Degradation Studies

The stability of a compound in a neutral aqueous environment is a key parameter. Studies on meclizine hydrochloride indicate that it is highly stable in neutral pH conditions. When dissolved in water and tested under neutral degradation protocols, the compound remained largely unaffected researchgate.netoup.com. This suggests that, in the absence of acid or base catalysts, the this compound is not prone to significant water-mediated degradation under normal storage conditions.

Oxidative Degradation Pathways and Antioxidant Interactions (Non-Biological)

Oxidative degradation is a common pathway for the breakdown of pharmaceuticals, often involving reactive oxygen species (ROS).

Reactions with Reactive Oxygen Species (In Vitro Chemical Systems)

To simulate oxidative stress, in vitro chemical systems often employ hydrogen peroxide (H₂O₂). Forced degradation studies on meclizine hydrochloride showed negligible degradation when exposed to a mild (0.3%) solution of H₂O₂ researchgate.net. However, under more stringent conditions using 3% H₂O₂, a significant degradation of 16.26% was observed after 24 hours researchgate.net.

The primary product of this oxidative stress was identified as Meclizine N-oxide (Impurity-5) researchgate.net. This indicates that the tertiary amine nitrogen atoms within the piperazine ring are susceptible to oxidation by reactive oxygen species, leading to the formation of an N-oxide derivative. Peroxide-mediated reactions are a common degradation mechanism for drugs containing tertiary amine functionalities nih.gov.

Table 2: Summary of Oxidative Degradation of Meclizine HCl

| Reagent (ROS) | Concentration | Duration | Temperature | Degradation (%) | Identified Product | Reference |

|---|---|---|---|---|---|---|

| Hydrogen Peroxide | 0.3% | 3 days | Room Temp. | Negligible | N/A | researchgate.net |

| Hydrogen Peroxide | 3% | 24 hours | Room Temp. | 16.26% | Meclizine N-oxide | researchgate.net |

Mechanistic Role of Free Radicals in Degradation

The formation of Meclizine N-oxide in the presence of hydrogen peroxide strongly suggests a mechanism involving free radicals. Hydrogen peroxide can generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents nih.gov.

The degradation pathway likely involves the attack of a hydroxyl radical on one of the nitrogen atoms of the piperazine moiety. Tertiary amines, such as those in the meclizine structure, are known to react with ROS. This reaction can proceed via a free radical mechanism to form an N-oxide nih.gov. The oxidation of the tertiary amine on the piperazine ring is the most probable site of attack, leading to the formation of the stable N-oxide degradation product observed in experimental studies researchgate.netnih.gov. This mechanism is consistent with oxidative degradation pathways seen in other antihistamines containing similar structural features nih.govnih.gov.

Future Research and Perspectives on this compound

The this compound, chemically known as 1-[(2-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine, is a compound primarily recognized as an impurity in the synthesis of Meclizine. While its pharmacological and toxicological profiles are of interest in pharmaceutical contexts, its potential in non-biological applications remains largely unexplored. This article delves into prospective future research directions for this specific isomer, focusing on its latent possibilities in materials science, fundamental chemistry, and the integration with cutting-edge computational methods, alongside the inherent challenges in isomer-specific research.

Q & A

Q. How can researchers confirm the structural identity of the Meclizine o-chloro isomer using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Compare ¹H and ¹³C NMR spectra with literature data to verify the ortho-chloro substitution pattern. For example, the paracyclophane structure in related isomers shows distinct CH₂CH₂ bridge signals in ¹H NMR .

- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight (e.g., 5321-65-3 for the dihydrochloride form) and isotopic patterns .

- Cross-Validation: Cross-reference spectral data with certified reference standards (e.g., LGC Standards) to ensure accuracy .

Q. What synthetic routes are reported for the this compound, and how do reaction conditions influence isomer purity?

Methodological Answer:

- Synthetic Pathways: The isomer can be synthesized via chlorination of intermediates, such as reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions, followed by cyclization .

- Optimization: Adjust reaction temperature, stoichiometry, and catalysts (e.g., phosphorus pentachloride) to minimize byproducts. For example, dimerization reactions may selectively yield the tetrachloro isomer under controlled conditions .

- Purity Monitoring: Use HPLC or GC with ion mobility spectrometry (IMS) to track isomer-specific elution profiles .

Advanced Research Questions

Q. What advanced chromatographic techniques are recommended for separating the o-chloro isomer from structural analogs, and how do their resolving powers compare?

Methodological Answer:

- Gas Chromatography (GC): Traditional GC with temperature gradients can separate isomers but lacks real-time resolution. For example, acetaldehyde oxime isomers show distinct elution behaviors under varying flow rates .

- Ion Mobility Spectrometry-Time-of-Flight (IMS-TOF): Offers rapid isomer separation (e.g., TOFWERK Vocus CI-IMS-TOF) with millisecond-scale resolution, ideal for dynamic molecular interconversion studies .

- Comparative Metrics: IMS-TOF outperforms GC in speed and sensitivity but requires validation against certified standards .

Q. How should researchers address discrepancies in pharmacological activity data between the o-chloro isomer and parent Meclizine?

Methodological Answer:

- Receptor Binding Assays: Conduct competitive binding studies (e.g., histamine H1 receptor or constitutive androstane receptor (CAR)) to quantify isomer-specific affinity. Meclizine dihydrochloride acts as a CAR inverse agonist in humans but an agonist in mice, suggesting isomer-dependent effects .

- In Vitro/In Vivo Correlation: Use pharmacokinetic models to compare bioavailability and metabolic stability. For example, off-label uses of Meclizine in vestibular disorders may not apply to its isomers without empirical validation .

- Data Harmonization: Apply meta-analysis frameworks (e.g., PICO or FINER criteria) to reconcile conflicting results across studies .

Q. What strategies are effective in resolving conflicting reports on the stability of the o-chloro isomer under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the isomer to stress conditions (e.g., heat, humidity) and monitor degradation via UPLC-MS. Impurity profiles (e.g., EP-grade standards) can identify degradation pathways .

- Dynamic Interconversion Analysis: Use GC-FTIR or IMS to detect reversible isomerization under storage, as seen in oxime derivatives .

- Standardized Protocols: Adhere to ICH guidelines for pharmaceutical impurities to ensure reproducibility across labs .

Methodological Considerations for Data Contradictions

Q. How can researchers design experiments to validate contradictory data on isomer toxicity or bioactivity?

Methodological Answer:

- Blinded Replication Studies: Independently reproduce assays (e.g., cytotoxicity in cell lines) using identical batches of the isomer to isolate batch-specific variability .

- Multivariate Analysis: Apply chemometric tools (e.g., multivariate curve resolution) to deconvolute overlapping spectral or chromatographic signals .

- Literature Synthesis: Systematically review PubMed and OJOSE databases to identify gaps in mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products